5-[(4-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-18-8-6-16(7-9-18)14-28-19-10-11-20(22(27)12-19)23-21(13-25-15-26-23)17-4-2-1-3-5-17/h1-13,15,27H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIZPNGDLBYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization
A one-pot reductive cyclization strategy, adapted from benzoxazole derivative syntheses, enables efficient pyrimidine formation. For example, indium-mediated cyclization in acetic acid with trimethyl orthoacetate facilitates ring closure under mild conditions. This method avoids harsh acidic environments, achieving yields of 53–75% for analogous structures.
Reaction Conditions:
-
Catalyst: Indium metal
-
Solvent: Acetic acid
-
Temperature: 80–100°C
-
Key Intermediate: 2-Amino-4-chloropyrimidine derivatives
Nucleophilic Aromatic Substitution
Functionalization of the Phenolic Substituent
The (4-fluorophenyl)methoxy group is introduced through etherification of the phenolic precursor.
Alkylation Under Basic Conditions
The phenolic oxygen undergoes nucleophilic attack on 4-fluorobenzyl halides (e.g., bromide or chloride) in the presence of a base. Optimized conditions from analogous syntheses include:
Regioselective Protection-Deprotection
To avoid over-alkylation, temporary protection of the phenol group (e.g., as a silyl ether) is employed. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the phenolic hydroxyl after etherification.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while toluene improves yields in piperazinylation reactions by minimizing side products.
Catalytic Enhancements
-
Phase-Transfer Catalysts: Benzyltriethylammonium chloride accelerates alkylation by shuttling ions between phases.
-
Microwave Assistance: Reduces reaction times by 40–60% in cyclization steps, as demonstrated in analogous pyrimidine syntheses.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning batch processes to continuous flow systems improves heat management and reduces purification needs. For example, a two-stage flow reactor achieves 90% conversion in pyrimidine cyclization.
Cost-Effective Purification
Flash chromatography with silica gel (70–230 mesh) remains standard, but crystallization from ethanol/water mixtures offers a scalable alternative, achieving >98% purity.
Analytical and Quality Control Methods
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-[(4-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol exhibit significant anticancer properties. The presence of the pyrimidine ring is crucial for interacting with various molecular targets involved in cancer cell proliferation.
Case Study:
A study demonstrated that derivatives of pyrimidine compounds can inhibit tumor growth in xenograft models, suggesting that modifications like the fluorophenyl group enhance potency against specific cancer types .
2. Targeting Hedgehog Signaling Pathway
The compound has been investigated for its potential to modulate the Hedgehog signaling pathway, which is implicated in various cancers and developmental disorders. Inhibition of this pathway can lead to reduced tumor growth and metastasis.
Research Findings:
Patents have been filed detailing methods for synthesizing compounds that target the Hedgehog pathway, highlighting the therapeutic potential of such molecules .
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies reveal that modifications on the phenolic and pyrimidine components significantly affect the biological activity of the compound. For instance, substituents on the fluorophenyl group can alter binding affinities to target proteins involved in cancer pathways.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increases lipophilicity and potency |
| Methoxy group presence | Enhances solubility |
2. Bioavailability and Metabolism
The compound's bioavailability is influenced by its lipophilicity due to the fluorine atom and methoxy group. Studies suggest that these properties improve absorption and metabolic stability, making it a candidate for further development .
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Estimated based on structural similarity to ; †Predicted via XLogP3 (similar to ); ‡Estimated from substituent contributions.
- Steric Considerations : The absence of bulky substituents (e.g., isopropyl in ) may reduce steric hindrance, favoring interactions with flat binding sites (e.g., kinase ATP pockets) .
- Hydrogen Bonding: The phenol group offers a hydrogen bond donor absent in sulfonamide- or methyl-substituted analogues, improving solubility and target engagement .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties and Bioavailability Predictions
*From ; similar compounds share TPSA due to common phenolic/pyrimidine motifs.
- Lipophilicity : The target compound’s logP (~5.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Chlorine in increases logP slightly, while SB202190’s imidazole reduces it .
- Solubility: Low aqueous solubility is typical for such aromatic systems, though the phenol may improve it marginally compared to methyl or sulfonamide derivatives .
Biological Activity
5-[(4-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C23H17FN2O2
- Molecular Weight : 372.3917 g/mol
- CAS Number : 898918-27-9
The compound features a fluorophenyl group, a methoxy group, and a phenylpyrimidinyl moiety, which contribute to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing the Suzuki–Miyaura coupling reaction. This method is favored for forming carbon-carbon bonds in the presence of a palladium catalyst and a base . The general synthetic route can be summarized as follows:
- Starting Materials : 4-fluorophenol, 5-phenylpyrimidin-4-amine.
- Reagents : Palladium catalyst, base (e.g., potassium carbonate).
- Conditions : Reflux in an organic solvent (e.g., DMF or chloroform).
- Purification : Column chromatography followed by recrystallization.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including potential anticancer and anti-inflammatory effects.
Anticancer Activity
In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated against human lung carcinoma cell line A549 and breast adenocarcinoma cell line MDA-MB-231, with IC50 values indicating potent activity comparable to standard chemotherapeutics like cisplatin .
| Cell Line | IC50 Value (µM) | Comparison to Cisplatin |
|---|---|---|
| A549 | 1.89 | Comparable |
| MDA-MB-231 | <10 | More potent |
The mechanism underlying the anticancer activity of this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The interaction with these molecular targets modulates signaling pathways associated with cell growth and apoptosis.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several derivatives of pyrimidine compounds, including this compound. The results indicated that modifications in substituent groups significantly influenced the cytotoxic potency against cancer cells .
- In Vivo Studies : Preliminary in vivo studies have suggested that compounds similar to this compound may lead to adverse effects such as cataract formation when tested in animal models . This highlights the importance of further pharmacokinetic studies to assess safety profiles.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : Influences electronic properties and solubility.
- Pyrimidine Moiety : Plays a critical role in the interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 5-[(4-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol, and what reaction conditions optimize yield?
The synthesis of structurally analogous pyrimidine derivatives typically involves multi-step protocols, including:
- Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in refluxing THF/water .
- Protection/deprotection strategies for hydroxyl groups, such as using methoxy or benzyl ethers, followed by acidic or catalytic hydrogenation for deprotection .
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity in heterocyclic ring formation .
Q. Key optimization factors :
- Temperature control (e.g., 80–120°C for coupling reactions).
- Solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Catalyst loading (0.5–5 mol% Pd).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and phenyl rings. Fluorine-19 NMR resolves the electronic environment of the 4-fluorophenyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis (e.g., ESI+ mode) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
Q. What computational tools are recommended for predicting its physicochemical properties?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics Simulations : Assess solubility and stability in solvents like DMSO or ethanol .
- LogP prediction software (e.g., ChemAxon): Estimates lipophilicity for bioavailability studies .
Advanced Research Questions
Q. How can crystallographic data discrepancies in analogous compounds guide structural refinement for this molecule?
- X-ray diffraction challenges : Disordered fluorophenyl or methoxy groups may require constrained refinement or alternative space groups. For example, reports torsional angle adjustments in fluorophenyl-pyrimidine derivatives to resolve electron density mismatches .
- Comparative analysis : Overlay crystal structures of homologs (e.g., 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one ) to identify conserved packing motifs.
Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?
- Kinase selectivity profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to differentiate off-target effects.
- Metabolic stability assays : Incubate with liver microsomes to assess if metabolite interference skews IC₅₀ values .
- Docking studies : Compare binding poses in homologous kinases (e.g., EGFR vs. VEGFR) using AutoDock Vina .
Q. How do electronic effects of substituents influence the compound’s photostability?
- UV-Vis spectroscopy : Monitor degradation under UV light (λ = 254–365 nm) in varying solvents. Methoxy groups enhance stability via electron donation, while fluorophenyl groups may induce steric hindrance .
- TD-DFT calculations : Predict absorption spectra and excited-state decay pathways to design derivatives with improved stability .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Caco-2 cell monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
- Plasma protein binding assays : Equilibrium dialysis to measure unbound fraction (fu > 5% preferred for efficacy) .
- CYP450 inhibition screening : Identify metabolic liabilities using recombinant enzymes (e.g., CYP3A4, CYP2D6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
